

Application Notes and Protocols: Synthesis of 1-tert-butyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

Cat. No.: B034581

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Introduction

1-tert-butyl-4-nitrobenzene is an important chemical intermediate in organic synthesis.[1] Its structure, featuring a bulky tert-butyl group and an electron-withdrawing nitro group on a benzene ring, makes it a valuable precursor for various more complex molecules, including pharmaceuticals and functional materials.[2][3] The synthesis is a classic example of an electrophilic aromatic substitution reaction, where the nitronium ion (NO_2^+) acts as the electrophile.[4] The tert-butyl group is an ortho-, para-director, but due to significant steric hindrance at the ortho positions, the para-substituted product is predominantly formed.[5] This protocol details the laboratory-scale synthesis of **1-tert-butyl-4-nitrobenzene** via the direct nitration of tert-butylbenzene using a mixture of concentrated nitric and sulfuric acids.

Principle

The synthesis proceeds via the nitration of tert-butylbenzene. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+). The electron-rich benzene ring of tert-butylbenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring, yielding the final product, **1-tert-butyl-4-nitrobenzene**. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of **1-tert-butyl-4-nitrobenzene**.

Parameter	Value	Reference/Notes
Reactants		
tert-Butylbenzene	3.23 g (24.0 mmol)	Starting material.[6] Molecular Weight: 134.22 g/mol .
Concentrated Nitric Acid	2.00 mL (approx. 31.6 mmol)	Nitrating agent.[6] Assumed 70% concentration, density ~1.42 g/mL.
Concentrated Sulfuric Acid	8.00 mL (6.00 mL + 2.00 mL)	Catalyst and dehydrating agent.[6] Assumed 95-98% concentration, density ~1.84 g/mL.
Reaction Conditions		
Temperature	0-5 °C (during addition); Room Temperature	Maintained with an ice bath to control the exothermic reaction.[1][6] Then stirred at room temperature.[6]
Reaction Time	~15 min (addition); ~30 min (stirring)	Slow addition is crucial.[6] Followed by stirring to ensure completion.[6]
Work-up & Purification		
Extraction Solvent	Ethyl Acetate	Used to extract the organic product from the aqueous phase.[7]
Purification Method	Recrystallization from Methanol	A common method for purifying solid organic compounds.[8]
Product Information		
Product Name	1-tert-butyl-4-nitrobenzene	Also known as 4-tert-butylNitrobenzene.[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[9][10]

Molecular Weight	179.22 g/mol	[7] [9]
Expected Yield	~90% (optimized methods)	Yields can vary based on reaction scale and conditions. [2] [7]
Appearance	White to pale yellow solid	[2]

Experimental Protocol

This protocol details the nitration of tert-butylbenzene using a mixture of nitric and sulfuric acids.[\[6\]](#)

Materials and Reagents:

- tert-Butylbenzene
- Concentrated Sulfuric Acid (H_2SO_4 , 95-98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Distilled Water
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Methanol

Equipment:

- Round-bottom flask

- Stir bar or mechanical stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Recrystallization apparatus
- Melting point apparatus

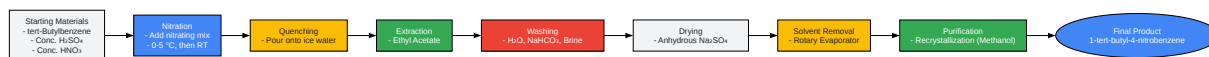
Procedure:

- Reaction Setup:
 - Place 3.23 g (24.0 mmol) of tert-butylbenzene into a 100 mL round-bottom flask equipped with a magnetic stir bar.
 - Cool the flask in an ice bath and slowly add 6.00 mL of concentrated sulfuric acid with stirring.[\[6\]](#)
- Preparation of Nitrating Mixture:
 - In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 2.00 mL of concentrated nitric acid to 2.00 mL of concentrated sulfuric acid.[\[6\]](#)
 - Cool this mixture in the ice bath.
- Nitration Reaction:
 - Slowly add the cold nitrating mixture dropwise to the stirred solution of tert-butylbenzene in sulfuric acid over a period of 10-15 minutes.[\[6\]](#) Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes.^[6] The color of the reaction mixture may change to yellow.^[6]
- Work-up and Extraction:
 - Carefully pour the reaction mixture over a beaker containing approximately 50 g of crushed ice. This will quench the reaction and precipitate the crude product.
 - Transfer the mixture to a separatory funnel.
 - Extract the product with ethyl acetate (3 x 20 mL).^[7]
 - Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification and Characterization:
 - Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
 - Purify the crude solid by recrystallization from methanol.^[8]
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven or desiccator.
 - Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **1-tert-butyl-4-nitrobenzene**.

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